1-ethyl-3,5-dimethyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ethyl-3,5-dimethyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring, a sulfonamide group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3,5-dimethyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Synthesis of the oxadiazole moiety: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling of the oxadiazole and pyrazole derivatives: This step involves the reaction of the oxadiazole derivative with the sulfonamide-pyrazole compound using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3,5-dimethyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
1-ethyl-3,5-dimethyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: Utilized as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-ethyl-3,5-dimethyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, while the oxadiazole moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide: Lacks the oxadiazole moiety.
N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide: Lacks the ethyl and dimethyl groups on the pyrazole ring.
Uniqueness
1-ethyl-3,5-dimethyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide is unique due to the presence of both the oxadiazole and sulfonamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C21H29N5O3S |
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Molecular Weight |
431.6 g/mol |
IUPAC Name |
1-ethyl-3,5-dimethyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C21H29N5O3S/c1-5-7-11-14-25(30(27,28)20-16(3)24-26(6-2)17(20)4)15-19-22-23-21(29-19)18-12-9-8-10-13-18/h8-10,12-13H,5-7,11,14-15H2,1-4H3 |
InChI Key |
QCDBRZOWWLZNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CC1=NN=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=C(N(N=C3C)CC)C |
Origin of Product |
United States |
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